4-Ethoxycarbonyl-2-methyl-2-oxazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-10-7(9)6-4-11-5(2)8-6/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCNDUSWYOZLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68683-04-5 | |
| Record name | Ethyl 4,5-dihydro-2-methyl-4-oxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68683-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxazolecarboxylic acid, 4,5-dihydro-2-methyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Ethoxycarbonyl 2 Methyl 2 Oxazoline and Analogous Structures
Dehydrative Cyclization Strategies for Oxazoline (B21484) Ring Formation
Dehydrative cyclization of β-hydroxy amides stands as one of the most fundamental and widely employed methods for the synthesis of 2-oxazolines. mdpi.comnih.gov This approach involves the intramolecular condensation of a β-hydroxy amide, eliminating a molecule of water to form the oxazoline ring. The efficiency and selectivity of this reaction are often dependent on the choice of activating agent or catalyst.
Acid-Catalyzed Cyclization Approaches
Acid catalysis plays a crucial role in promoting the dehydrative cyclization of β-hydroxy amides. Both Brønsted and Lewis acids are utilized to facilitate this transformation, which can proceed through two primary mechanistic pathways. One pathway involves the acid-promoted activation of the amide carbonyl group, followed by nucleophilic attack from the hydroxyl group. nih.gov The alternative pathway involves activation of the hydroxyl group, turning it into a good leaving group, followed by intramolecular SN2-like substitution by the amide oxygen. nih.gov
Recent advancements have highlighted the efficacy of strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) in promoting this cyclization. mdpi.com Studies have shown that TfOH can effectively catalyze the dehydrative cyclization of N-(2-hydroxyethyl)amides to yield 2-oxazolines, with water as the only byproduct. mdpi.com The acidity of the catalyst is a critical factor, with stronger acids like TfOH providing significantly better yields compared to weaker acids such as methanesulfonic acid (MsOH) or trifluoroacetic acid (TFA). nih.gov Mechanistic investigations, including stereochemical and ¹⁸O labeling studies, suggest a hybrid mechanism where the activation of the hydroxyl group is the predominant pathway. nih.gov
Molybdenum-based catalysts have also emerged as highly effective for the dehydrative cyclization of N-acylserines and related derivatives. nih.govnih.gov Complexes such as molybdenum dioxide bis(acetylacetonate) [MoO₂(acac)₂] and ammonium (B1175870) molybdate (B1676688) salts have demonstrated remarkable catalytic activity under Dean-Stark conditions. nih.gov These catalysts offer a mild route to oxazolines and are noted for their tolerance of various functional groups. nih.gov
| Catalyst | Substrate Type | Key Features |
| Trifluoromethanesulfonic acid (TfOH) | N-(2-hydroxyethyl)amides | High efficiency, water as the only byproduct, predominantly proceeds with inversion of stereochemistry. mdpi.comnih.gov |
| Molybdenum Oxides (e.g., MoO₂(acac)₂) | N-acylserines, N-acylthreonines | Mild conditions, high functional group tolerance. nih.govnih.gov |
| Brønsted Acids (general) | α-diazoketones and amides | Metal-free conditions, good functional group tolerance. nih.govorganic-chemistry.org |
Reagent-Mediated Cyclization Protocols
In addition to acid catalysis, a variety of stoichiometric reagents are employed to mediate the dehydrative cyclization of β-hydroxy amides. These reagents are often used when milder conditions are required or when the substrate is sensitive to strong acids. Common examples include the Burgess reagent, and combinations like triphenylphosphine/diethyl azodicarboxylate (DEAD) used in the Mitsunobu reaction. nih.gov While effective, these methods often generate stoichiometric amounts of byproducts. mdpi.com
The development of polymer-bound reagents has offered a more practical approach for parallel synthesis and purification. For instance, polymer-bound tosyl chloride has been utilized in a "catch and release" strategy for oxazoline library synthesis. nih.gov Similarly, a one-pot protocol involving a polymer-bound Mukaiyama reagent for β-hydroxy amide formation, followed by in-situ cyclization with a polymer-bound activating agent, has been reported. nih.gov These solid-phase approaches facilitate easier product isolation and purification.
Ring Expansion and Rearrangement Reactions
Alternative to the direct cyclization of linear precursors, the synthesis of oxazolines can be achieved through the rearrangement or expansion of smaller heterocyclic rings, most notably aziridines. These methods offer a distinct entry point to the oxazoline core and can provide access to unique substitution patterns.
Electrophilic Ring Expansion of Aziridines
The electrophilic ring expansion of aziridines represents a powerful strategy for the synthesis of 2-oxazolines. This transformation typically involves the reaction of an aziridine (B145994) with an electrophilic species, which triggers a ring-opening and subsequent ring-closing cascade to form the five-membered oxazoline ring. Lewis acids are often employed to catalyze this process.
Alkoxycarbonylketene-Induced Transformations
A notable example of aziridine ring expansion involves the use of alkoxycarbonylketenes, which can be generated in situ from alkyl 2-diazo-3-oxoalkanoates. nih.gov In this method, the alkoxycarbonylketene reacts with a 2-arylaziridine, leading to the formation of an alkyl 2-(oxazolin-2-yl)alkanoate. nih.gov This reaction proceeds cleanly and efficiently, often under microwave heating, without the need for any external activators or catalysts. nih.gov The process is believed to involve an electrophilic attack of the ketene (B1206846) on the aziridine nitrogen, followed by ring expansion. This methodology has been shown to be applicable to the synthesis of not only 2-(oxazolin-2-yl)alkanoates but also related amides and phosphonates. nih.gov
| Starting Materials | Reagent/Conditions | Product | Key Features |
| Alkyl 2-diazo-3-oxoalkanoates and 2-arylaziridines | Microwave heating | Alkyl 2-(oxazolin-2-yl)alkanoates | Catalyst-free, clean reaction, applicable to amides and phosphonates. nih.gov |
Direct Condensation and Functionalization Protocols
Direct condensation methods provide a more atom-economical approach to oxazoline synthesis by combining simpler starting materials in a single step. These protocols often involve the reaction of amino alcohols with carboxylic acids or their derivatives. nih.gov
The direct condensation of carboxylic acids with amino alcohols is a common strategy. mdpi.com This can be facilitated by various catalysts and reaction conditions. For example, a one-pot synthesis of 2-oxazolines directly from carboxylic acids and amino alcohols has been developed using TfOH as a promoter. mdpi.com Another approach involves the reaction of nitriles with amino alcohols, which can be catalyzed by zinc chloride or copper-N-heterocyclic carbene (NHC) complexes. organic-chemistry.org
Functionalization of pre-formed heterocycles can also lead to the desired oxazoline structures. For instance, N-propargylamides can undergo a metal-free, (diacetoxyiodo)benzene-promoted intramolecular iodooxygenation to yield 5-iodomethylene-2-oxazolines. rsc.org These products can then be further derivatized. rsc.org
| Precursors | Catalyst/Reagent | Product Type |
| Carboxylic acids and amino alcohols | Trifluoromethanesulfonic acid (TfOH) | 2-Oxazolines mdpi.com |
| Nitriles and amino alcohols | Zinc chloride or Copper-NHC complexes | 2-Substituted oxazolines organic-chemistry.org |
| N-propargylamides | (Diacetoxyiodo)benzene (PIDA) / LiI | (E)-5-iodomethylene-2-oxazolines rsc.org |
| β-hydroxy amides | Molybdenum oxides | 2-Oxazolines nih.gov |
Chemo-, Regio-, and Stereoselective Synthesis Approaches
The precise control over the chemical, regional, and spatial orientation of reactions is paramount in modern organic synthesis, particularly for the construction of densely functionalized heterocyclic compounds like 4-ethoxycarbonyl-2-methyl-2-oxazoline. Advanced synthetic methodologies have been developed to address the challenges of selectivity, enabling the efficient and predictable formation of the desired oxazoline core with specific substituent patterns. These approaches are critical for accessing enantiomerically pure forms of the target compound and its analogs, which is often a prerequisite for their application in fields such as asymmetric catalysis and medicinal chemistry.
Chemo- and Regioselective Synthesis
The selective formation of the 2,4-disubstituted oxazoline ring system, in the presence of other reactive functional groups, and the specific placement of substituents at the C2 and C4 positions, are key challenges in the synthesis of this compound.
One effective strategy for achieving high chemo- and regioselectivity is the electrophilic ring expansion of aziridines induced by alkoxycarbonylketenes. This method provides a clean and efficient route to ethyl 2-(oxazolin-2-yl)alkanoates. beilstein-journals.orgnih.gov The reaction proceeds by the in-situ generation of an ethoxycarbonylketene from an alkyl 2-diazo-3-oxoalkanoate under microwave heating. This ketene then reacts with a 2-arylaziridine in an electrophilic ring expansion to yield the desired oxazoline. beilstein-journals.orgnih.gov
The proposed mechanism for this transformation involves the initial Wolff rearrangement of the diazo ester to form the ketene. The subsequent reaction with the aziridine is believed to proceed with high regioselectivity, leading specifically to the 2,4-disubstituted oxazoline product. beilstein-journals.org This activator- and catalyst-free method demonstrates high atom economy and is applicable to a range of substituted aziridines and diazo esters, as detailed in the following table. beilstein-journals.orgnih.gov
| Entry | Aziridine Substituent (at C2) | Diazo Ester | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | Ethyl 2-diazo-3-oxobutanoate | Ethyl 2-(4-phenyl-2-oxazolin-2-yl)propanoate | 85 |
| 2 | 4-Chlorophenyl | Ethyl 2-diazo-3-oxobutanoate | Ethyl 2-(4-(4-chlorophenyl)-2-oxazolin-2-yl)propanoate | 88 |
| 3 | 2-Chlorophenyl | Ethyl 2-diazo-3-oxobutanoate | Ethyl 2-(4-(2-chlorophenyl)-2-oxazolin-2-yl)propanoate | 91 |
| 4 | Naphth-1-yl | Ethyl 2-diazo-3-oxobutanoate | Ethyl 2-(4-(naphth-1-yl)-2-oxazolin-2-yl)propanoate | 75 |
| 5 | Phenyl | Methyl 2-diazo-3-oxobutanoate | Methyl 2-(4-phenyl-2-oxazolin-2-yl)propanoate | 82 |
Another established method involves the direct condensation of a β-amino alcohol with a carboxylic acid or its derivative. The regioselectivity in this approach is inherently controlled by the structure of the starting amino alcohol, where the hydroxyl and amino groups dictate the formation of the oxazoline ring. For the synthesis of this compound, this would typically involve a derivative of serine ethyl ester as the amino alcohol precursor.
Stereoselective Synthesis
The creation of specific stereoisomers of this compound and its analogs is frequently accomplished through the use of chiral starting materials or chiral catalysts.
A prominent strategy for asymmetric synthesis involves the use of chiral β-amino alcohols. These can be derived from the chiral pool, such as amino acids, or synthesized through asymmetric methods. The cyclization of these enantiopure amino alcohols with a suitable C2-building block, such as a nitrile or an imidate, preserves the stereochemistry at the C4 position. rsc.org Microwave-assisted synthesis using a recoverable heterogeneous catalyst has been shown to be a rapid and efficient method for producing chiral oxazolines from chiral β-amino alcohols and nitriles with excellent yields. rsc.org
The isomerization of 3-amido-2-phenyl azetidines has also been reported as a stereospecific route to 2-oxazolines. This reaction proceeds with a high degree of stereocontrol, where the stereochemistry of the resulting oxazoline is dictated by the stereochemistry of the starting azetidine (B1206935). rsc.org
Furthermore, asymmetric catalysis provides a powerful tool for the enantioselective synthesis of oxazoline derivatives. For instance, the asymmetric Heine reaction of meso-N-(2-picolinoyl)-aziridines catalyzed by a chiral ytterbium(III)–N,N'-dioxide complex has been established for the synthesis of chiral pyridine-oxazolines. researchgate.net While not directly applied to this compound, this methodology highlights the potential of catalytic asymmetric ring-opening of aziridines for accessing enantioenriched oxazoline structures.
The following table summarizes selected stereoselective approaches to chiral oxazoline synthesis.
| Method | Chiral Source/Catalyst | Key Features | Reference |
|---|---|---|---|
| Cyclization of Chiral β-Amino Alcohols | Chiral β-amino alcohols (e.g., from amino acids) | Preserves stereochemistry at C4. Can be accelerated by microwave irradiation. | rsc.org |
| Stereospecific Isomerization | Chiral 3-amido-2-phenyl azetidines | Stereochemistry of the product is determined by the starting azetidine. | rsc.org |
| Asymmetric Heine Reaction | Chiral Ytterbium(III)–N,N'-dioxide complex | Catalytic asymmetric ring-opening of meso-aziridines. | researchgate.net |
| Asymmetric Aldol (B89426)/Curtius Reaction | Chiral auxiliary or catalyst for aldol reaction | Provides access to 4,5-disubstituted oxazolidin-2-ones, which are related structures. | nih.gov |
Mechanistic Investigations of 4 Ethoxycarbonyl 2 Methyl 2 Oxazoline Synthesis and Transformations
Elucidation of Reaction Pathways and Transition States
The formation of the 2-oxazoline ring can proceed through several distinct mechanistic pathways, largely dependent on the starting materials and reaction conditions. A common and well-studied method is the dehydrative cyclization of N-(2-hydroxyethyl)amides. mdpi.com For this transformation, two primary pathways are generally considered. mdpi.com
Pathway A (Retention): This route involves the activation of the amide carbonyl group by an acid catalyst. The subsequent intramolecular nucleophilic attack by the hydroxyl group leads to the formation of the 2-oxazoline ring with retention of stereochemistry at the carbon bearing the hydroxyl group. mdpi.com
Pathway B (Inversion): Alternatively, the reaction can proceed via activation of the alcohol. This activation turns the hydroxyl group into a good leaving group, facilitating an intramolecular SN2-like substitution by the amide oxygen. This pathway results in the cyclized product with an inversion of stereochemistry at the α-hydroxyl carbon. mdpi.com
Another distinct pathway involves the reaction of aziridines with ketenes, generated in situ from α-diazo-β-oxoalkanoates. nih.gov A proposed mechanism for this transformation begins with the Wolff rearrangement of a diazo ester under microwave heating to generate an ethoxycarbonylketene. nih.gov The nucleophilic nitrogen of the 2-arylaziridine then attacks the ketene (B1206846), forming a zwitterionic intermediate. nih.gov Subsequently, the aziridinium (B1262131) ring opens to create a stabilized benzylic carbocation. nih.gov This is followed by an intramolecular nucleophilic attack to yield an ethyl (oxazolidin-2-ylidene)alkanoate, which then isomerizes to the more stable final product, an ethyl (oxazolin-2-yl)alkanoate. nih.gov
Isomerization of substituted azetidines presents a further route to 2-oxazolines. For example, 3-amido-2-phenyl azetidines can be stereospecifically isomerized to cis-2-oxazolines. nih.gov This transformation is believed to occur via an SN2 nucleophilic attack at the more reactive C2 position of the azetidine (B1206935) ring. nih.gov
The stereochemical outcome of 2-oxazoline synthesis is a critical aspect of its mechanistic investigation, with different pathways leading to either inversion or retention of configuration.
In the triflic acid-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides, experimental evidence strongly favors the pathway involving alcohol activation (Pathway B), leading to a net inversion of stereochemistry. mdpi.com Control experiments using an enantiopure β-hydroxyl amide, (R)-N-(1-hydroxybutan-2-yl)acetamide, yielded the corresponding 2-oxazoline with the (S)-configuration as the major product, with an enantiomeric ratio of 94:6. mdpi.com This demonstrates a clear preference for the SN2-type mechanism that inverts the stereocenter. mdpi.com However, it is noted that for certain substrates with rigid backbones, both inversion and retention pathways can be operational. mdpi.com
In contrast, the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines proceeds stereospecifically to yield cis-configured products. nih.gov This outcome is consistent with an SN2 mechanism where the nucleophilic attack and ring-opening occur in a concerted manner that dictates the final stereochemistry of the product. nih.gov The structure and cis configuration of the resulting oxazolines were confirmed through analysis of NMR coupling constants and, in one case, by X-ray crystallography. nih.gov
The ability to incorporate chirality is also a feature of syntheses starting from optically pure amino alcohols, which are readily available from the reduction of amino acids. wikipedia.org This allows for the straightforward creation of chiral 2-oxazolines that are valuable as ligands in asymmetric catalysis. wikipedia.org
Catalysts and activating agents are pivotal in directing the reaction toward the desired 2-oxazoline product, often influencing which mechanistic pathway is favored.
Acid Catalysis: Both Brønsted and Lewis acids are widely employed.
Triflic acid (TfOH) has been shown to be a highly effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides, favoring the pathway of alcohol activation and subsequent stereochemical inversion. mdpi.com
**Copper(II) triflate (Cu(OTf)₂) ** proved to be the most efficient Lewis acid for the isomerization of 3-amido-2-phenyl azetidines, outperforming other Lewis acids and Brønsted acids like trifluoroacetic acid. nih.gov
**Zinc chloride (ZnCl₂) ** is a classic and effective Lewis acid catalyst for synthesizing 2-oxazolines from nitriles and amino alcohols, a method first described by Witte and Seeliger. wikipedia.orgresearchgate.net It is also used in the reaction of isatoic anhydride (B1165640) with amino alcohols. researchgate.net
Other metal-based catalysts, including Indium(III) triflate (In(OTf)₃) for oxetane (B1205548) ring-opening, palladium complexes for three-component couplings, and molybdenum(VI) complexes , also effectively catalyze oxazoline (B21484) formation. organic-chemistry.orgresearchgate.net
Other Reagents and Catalysts:
**Iodine (I₂) **, in combination with an oxidant like tert-butyl hydroperoxide (TBHP), catalyzes C-O bond formation and dehydrogenation to form oxazolines from β-acylamino ketones. organic-chemistry.org
Copper-N-Heterocyclic Carbene (NHC) complexes have been used to catalyze the reaction between nitriles and aminoalcohols under milder conditions than traditional methods. organic-chemistry.orgacs.org
Dehydrating agents like thionyl chloride are commonly used to generate acyl chlorides in situ from carboxylic acids for reaction with amino alcohols. wikipedia.org Similarly, reagents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor enable mild cyclization of β-hydroxy amides. organic-chemistry.org
Notably, some syntheses proceed efficiently without any catalyst, such as the reaction of ethoxycarbonylketenes with 2-arylaziridines, which is driven by microwave heating. nih.gov
The choice of catalyst or reagent directly influences the activation strategy. For instance, strong acids like TfOH activate the hydroxyl group for an SN2 attack, whereas other systems may activate the carbonyl group of an amide or a nitrile for nucleophilic attack. mdpi.comwikipedia.org
Identification of Intermediates and Kinetic Studies
The identification of reaction intermediates and the study of reaction kinetics provide deeper insight into the operative mechanisms of 2-oxazoline synthesis.
In the catalyst-free synthesis from diazo esters and aziridines, several transient species are proposed. nih.gov The reaction is initiated by the formation of an ethoxycarbonylketene (A) via a Wolff rearrangement. nih.gov This highly electrophilic ketene is then attacked by the aziridine (B145994) to form a zwitterionic intermediate (B) . nih.gov Ring-opening of this intermediate leads to a resonance-stabilized benzylic carbocation (C) , which rapidly undergoes intramolecular cyclization. nih.gov The final step is an isomerization of the initially formed ethyl (oxazolidin-2-ylidene)alkanoate (D) into the more thermodynamically stable 2-oxazoline product. nih.gov
In the context of cationic ring-opening polymerization (CROP) of 2-oxazolines, the key intermediate is the oxazolinium cation . nih.gov This species is formed during the initiation step, where a nucleophilic attack from the imine nitrogen of the 2-oxazoline monomer occurs on an electrophilic initiator. nih.govresearchgate.net The stability and reactivity of this cationic intermediate are influenced by the solvent, with polar solvents stabilizing the ion pair and increasing the rate of propagation. vt.edu
Kinetic studies, often performed in the context of polymerization, reveal crucial information about reaction rates. The polymerization of 2-oxazolines is characterized by an initiation rate constant (kᵢ) and a propagation rate constant (kₚ). researchgate.net For the synthesis of well-defined polymers, the initiation must be fast and quantitative, meaning kᵢ should be significantly larger than kₚ. researchgate.net Initiators like methyl triflate are known to be highly reactive and lead to fast initiation. researchgate.net
Kinetic data from reaction optimization can also illuminate mechanistic details. For instance, in the synthesis from a diazo ester and an aziridine, reaction conditions were systematically varied to maximize yield, providing empirical data on the reaction's time and temperature dependence. d-nb.info
Table 1: Optimization of Reaction Conditions for Ethyl 2-(4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)acetate Synthesis d-nb.infoReaction of ethyl 2-diazo-3-oxobutanoate (1a) and 2-phenylaziridine (B142167) (2a) under microwave heating.
View Data
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | DCE | 110 | 30 | 41 |
| 2 | DCE | 120 | 30 | 64 |
| 3 | DCE | 130 | 30 | 68 |
| 4 | DCE | 140 | 30 | 70 |
| 5 | DCE | 130 | 20 | 71 |
| 6 | MeCN | 130 | 20 | 48 |
| 7 | 1,4-dioxane | 130 | 20 | 50 |
| 8 | Toluene | 130 | 20 | 71 |
Table 2: Effect of Catalysts on the Isomerization of 3-Benzamido-1-benzyl-2-phenylazetidine nih.gov
View Data
| Entry | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | --- | ClCH₂CH₂Cl | 24 | 0 |
| 2 | CF₃COOH (1.5) | ClCH₂CH₂Cl | 0.5 | 92 |
| 3 | Zn(OTf)₂ (0.5) | ClCH₂CH₂Cl | 4 | 85 |
| 4 | Yb(OTf)₃ (0.5) | ClCH₂CH₂Cl | 4 | 75 |
| 5 | Sc(OTf)₃ (0.5) | ClCH₂CH₂Cl | 4 | 82 |
| 6 | Cu(OTf)₂ (0.5) | ClCH₂CH₂Cl | 4 | 95 |
| 7 | Cu(OTf)₂ (0.5) | CH₃CN | 4 | 85 |
| 8 | Cu(OTf)₂ (0.5) | Toluene | 4 | 65 |
Chemical Reactivity and Synthetic Transformations of 4 Ethoxycarbonyl 2 Methyl 2 Oxazoline
Reactions Involving the Oxazoline (B21484) Ring System
The 2-oxazoline ring is a cyclic imino ether, and its reactivity is characterized by the electrophilicity of the C=N bond and the potential for ring-opening reactions.
The oxazoline ring can undergo nucleophilic attack, leading to ring cleavage. This process is often catalyzed by acids, which protonate the nitrogen atom, thereby activating the ring towards attack by even weak nucleophiles. While specific studies on 4-ethoxycarbonyl-2-methyl-2-oxazoline are not extensively detailed in the literature, the general mechanism involves the attack of a nucleophile at the C5 or C2 position of the protonated oxazoline.
Acid-catalyzed hydrolysis represents a common ring-opening reaction. In the presence of aqueous acid, the oxazoline ring is opened to yield an N-acylethanolamine derivative. For 2-methyl-2-oxazoline (B73545), this hydrolysis is known to proceed to N-acetylethanolamine. It is anticipated that this compound would similarly yield the corresponding serine ethyl ester derivative upon hydrolysis.
The nitrogen atom of the oxazoline ring possesses a lone pair of electrons and can act as a nucleophile, reacting with various electrophiles. A prominent example of this reactivity is in cationic ring-opening polymerization (CROP). wikipedia.orglibretexts.org Initiators for CROP are typically electrophilic species like alkyl tosylates or triflates. wikipedia.orglibretexts.org The reaction commences with the nucleophilic attack of the oxazoline nitrogen on the initiator, forming a highly reactive oxazolinium cation. organic-chemistry.org
This oxazolinium species is the key intermediate in polymerization, where other oxazoline monomers act as nucleophiles, leading to chain growth. organic-chemistry.org However, the presence of substituents at the 4- or 5-position of the oxazoline ring, such as the ethoxycarbonyl group in the title compound, is known to sterically hinder the polymerization process, slowing it down. organic-chemistry.org
Reactions of the Ethoxycarbonyl Moiety
The ethoxycarbonyl group (-COOEt) at the 4-position of the oxazoline ring behaves as a typical ester and also influences the reactivity of the adjacent C4-H bond.
The ester functionality can be readily transformed under both acidic and basic conditions.
Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid. This reaction can be carried out under acidic or basic conditions. Basic hydrolysis, using a base like sodium hydroxide, would yield the carboxylate salt, which upon acidic workup gives the free carboxylic acid. libretexts.org Acid-catalyzed hydrolysis, typically using a strong acid in the presence of water, directly affords the carboxylic acid.
Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For instance, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of the corresponding methyl ester. masterorganicchemistry.com The reaction is typically driven to completion by using the new alcohol as the solvent. masterorganicchemistry.com
| Reaction | Reagents | Product |
| Base-catalyzed Hydrolysis | 1. NaOH (aq) 2. H3O+ | 2-Methyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid |
| Acid-catalyzed Hydrolysis | H3O+, heat | 2-Methyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid |
| Transesterification (to methyl ester) | CH3OH, H+ catalyst | 4-Methoxycarbonyl-2-methyl-2-oxazoline |
The hydrogen atom at the C4 position is alpha to the carbonyl group of the ester, making it acidic and susceptible to deprotonation to form an enolate. masterorganicchemistry.com The formation of this enolate is the gateway to a variety of carbon-carbon bond-forming reactions.
Enolate Formation: Strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), are typically used to deprotonate the α-carbon quantitatively. wikipedia.orgmasterorganicchemistry.com The resulting enolate is a potent nucleophile.
Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the 4-position. libretexts.orglibretexts.org This allows for the synthesis of 4-alkyl-4-ethoxycarbonyl-2-methyl-2-oxazolines. A similar reaction has been demonstrated for the phase-transfer catalytic alkylation of a tert-butyl 2-([1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole-4-carboxylate, highlighting the feasibility of this transformation on related systems. buchler-gmbh.com
| Reaction Step | Reagents | Intermediate/Product |
| Enolate Formation | Lithium diisopropylamide (LDA) | Lithium enolate of this compound |
| Alkylation | Alkyl halide (e.g., Benzyl bromide) | 4-Alkyl-4-ethoxycarbonyl-2-methyl-2-oxazoline |
Derivatization and Functionalization Strategies
The dual functionality of this compound provides multiple avenues for derivatization and the introduction of new functional groups. These strategies can be broadly categorized based on which part of the molecule is being modified.
Modification via the Ester Group: The ethoxycarbonyl group is a versatile handle for functionalization.
Amide Formation: The ester can be converted to an amide by reaction with an amine. This can be achieved directly via aminolysis, although this often requires high temperatures, or more commonly, by first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (2-methyl-4,5-dihydro-1,3-oxazol-4-yl)methanol.
Modification via the Oxazoline Ring: As discussed, the ring can be opened by various nucleophiles. This strategy can be used to unmask a serine-like structure, which can then be further functionalized at the resulting amine and hydroxyl groups.
Functionalization via the Alpha-Carbon: Alkylation at the C4 position, as described in section 4.2.2, is a powerful tool for introducing diverse substituents onto the oxazoline ring scaffold.
These derivatization strategies allow for the synthesis of a wide array of novel compounds with tailored properties, starting from the readily accessible this compound core structure.
Modifications at Nitrogen Centers of the Oxazoline Ring
The nitrogen atom in the oxazoline ring, being a tertiary amine, possesses a lone pair of electrons, rendering it nucleophilic. This allows for reactions with various electrophiles, leading to the formation of quaternary oxazolinium salts. Such reactions are fundamental to the well-known cationic ring-opening polymerization (CROP) of 2-oxazolines, a process that highlights the nitrogen's reactivity.
One of the primary reactions at the nitrogen center is N-alkylation , which typically leads to the formation of a quaternary ammonium (B1175870) salt. This process is exemplified by the initiation step of CROP, where an electrophilic initiator, such as an alkyl halide or a tosylate, attacks the nitrogen atom. For instance, the reaction of 2-ethyl-2-oxazoline (B78409) with methyl trifluoromethanesulfonate (B1224126) (methyl triflate) results in the formation of the 2-ethyl-3-methyl-2-oxazolinium triflate salt. beilstein-journals.org This quaternization activates the oxazoline ring for subsequent nucleophilic attack and polymerization. beilstein-journals.org While specific studies on the N-alkylation of this compound for purposes other than polymerization are not extensively documented, the general reactivity of 2-oxazolines suggests that it would readily undergo such reactions.
Another potential modification at the nitrogen center is N-acylation . Although less common than N-alkylation in the context of monomeric oxazolines, this transformation is theoretically possible and would lead to the formation of an N-acyl oxazolinium species.
The following table summarizes the expected reactivity of the nitrogen center in this compound based on the known reactions of other 2-oxazoline derivatives.
| Reaction Type | Reagent | Product Type | Significance |
| N-Alkylation | Alkyl Halides (e.g., p-chloromethyl-styrene) researchgate.net, Alkyl Tosylates, Alkyl Triflates beilstein-journals.org | Quaternary Oxazolinium Salt | Initiation of Cationic Ring-Opening Polymerization, Formation of functionalized macromonomers. researchgate.net |
| N-Acylation | Acyl Halides | N-Acyl Oxazolinium Salt | Potential for ring activation and further transformation. |
It is important to note that many reactions involving electrophilic attack on the nitrogen of the oxazoline ring can lead to ring-opening, especially under conditions that favor polymerization. acs.org
Functionalization at Carbon Centers of the Oxazoline Ring
The carbon centers of the this compound ring also present opportunities for synthetic modification. The presence of the ethoxycarbonyl group at the C4 position influences the reactivity of the adjacent C5 position.
One of the key strategies for functionalizing the carbon framework of oxazolines involves deprotonation followed by reaction with an electrophile . The protons at the C5 position of the oxazoline ring can be acidic enough to be removed by a strong base, such as n-butyllithium or sec-butyllithium, to generate a lithiated intermediate. This carbanion can then react with a variety of electrophiles. While this reaction is well-documented for aryloxazolines, where the oxazoline group acts as an ortho-directing group for lithiation of the aromatic ring acs.org, similar reactivity can be anticipated for the C5 position of 4-substituted-2-oxazolines. The resulting anion at C5 would be stabilized by the adjacent ester group.
For example, the lithiation of 4,4-dimethyl-2-(2-thienyl)-2-oxazoline at the 5-position of the thiophene (B33073) ring demonstrates the ability of the oxazoline moiety to direct metallation. acs.org In the case of this compound, direct deprotonation at C5 would be a plausible route to introduce substituents at this position.
The ethoxycarbonyl group itself can be a site for modification. Standard ester transformations such as hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, or amidation with amines could be performed, although these would modify the substituent at C4 rather than the ring itself.
A notable reaction that involves the carbon centers is the electrophilic ring expansion of aziridines with ketenes , which can lead to the formation of structures similar to this compound. For instance, the reaction of ethoxycarbonylketenes with 2-arylaziridines yields ethyl 2-(oxazolin-2-yl)alkanoates. nih.gov This synthetic route highlights the construction of the substituted oxazoline ring system.
The table below outlines potential functionalization reactions at the carbon centers of this compound.
| Reaction Type | Carbon Center | Reagent | Intermediate/Product Type | Potential Application |
| Deprotonation-Alkylation | C5 | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., Alkyl halide, Carbonyl compound) | C5-substituted oxazoline | Introduction of a wide range of functional groups at the C5 position. |
| Ester Hydrolysis | C4 (ester carbonyl) | Acid or Base | 4-Carboxy-2-methyl-2-oxazoline | Formation of a carboxylic acid for further derivatization. |
| Transesterification | C4 (ester carbonyl) | Alcohol, Catalyst | New 4-alkoxycarbonyl-2-methyl-2-oxazoline | Modification of the ester group. |
| Amidation | C4 (ester carbonyl) | Amine | 4-Carboxamido-2-methyl-2-oxazoline | Synthesis of amide derivatives. |
The reactivity of this compound at its carbon centers, particularly at the C5 position, offers a versatile platform for the synthesis of more complex and functionally diverse oxazoline derivatives.
Stereochemical Aspects and Chiral Applications in Organic Synthesis
Enantioselective Synthesis of Chiral 4-Ethoxycarbonyl-2-methyl-2-oxazoline
The enantioselective synthesis of chiral 2-oxazolines is a critical step in their application in asymmetric catalysis. A common and effective strategy involves the cyclization of chiral β-amino alcohols, which can be readily derived from natural amino acids. For the synthesis of (4S)-4-Ethoxycarbonyl-2-methyl-2-oxazoline, L-serine serves as a convenient and inexpensive chiral precursor.
The synthesis typically commences with the protection of the amino group of L-serine, followed by the esterification of the carboxylic acid to yield the corresponding ethyl ester. The resulting intermediate, an N-protected serine ethyl ester, is then reacted with a suitable acetylating agent to introduce the 2-methyl group of the oxazoline (B21484) ring. The final and key step is the cyclization of the β-hydroxy amide intermediate to form the oxazoline ring. This dehydration and ring-closure can be achieved using various reagents, such as the Burgess reagent or by converting the hydroxyl group into a good leaving group followed by base-induced cyclization. This general approach allows for the preparation of the desired (4S)-enantiomer in high optical purity. researchgate.netwikipedia.org
A general synthetic route starting from L-serine methyl ester has been described for the formation of (R)-4-hydroxymethyloxazoline N-O ligands, which are structurally similar to the target compound. This multi-step process involves the transformation of the serine derivative into a β-hydroxy amide, which then undergoes cyclization. researchgate.net
Application as Chiral Auxiliaries in Asymmetric Reactions
Chiral oxazolines, such as this compound, can function as effective chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The chiral center at the C4 position of the oxazoline ring, bearing the ethoxycarbonyl group, creates a biased steric environment, leading to high diastereoselectivity in various carbon-carbon bond-forming reactions.
While specific research detailing the application of this compound as a chiral auxiliary is not extensively documented in readily available literature, the principles can be inferred from the well-established use of other oxazoline-based auxiliaries, such as the renowned Evans oxazolidinones. williams.eduthieme-connect.com In a typical application, the chiral oxazoline auxiliary is first acylated with a prochiral carboxylic acid derivative. The resulting N-acyl oxazoline can then undergo deprotonation to form a chiral enolate. This enolate subsequently reacts with an electrophile, such as an alkyl halide or an aldehyde, in a highly diastereoselective manner. The steric hindrance provided by the substituent at the C4 position of the oxazoline ring dictates the approach of the electrophile, favoring the formation of one diastereomer over the other. williams.edu
After the asymmetric transformation, the chiral auxiliary can be cleaved from the product, typically via hydrolysis or reduction, to yield the desired enantiomerically enriched product and recover the auxiliary for potential reuse. The efficiency of these reactions is often quantified by the diastereomeric excess (d.e.) and the chemical yield of the product.
Table 1: Representative Diastereoselective Reactions Using Chiral Oxazolidinone Auxiliaries
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Alkylation | Allyl iodide | 98:2 | williams.edu |
| Aldol (B89426) Reaction | Benzaldehyde | >99:1 | wikipedia.org |
This table illustrates the high levels of diastereoselectivity commonly achieved with oxazolidinone-based chiral auxiliaries, which serves as a model for the expected performance of structurally related oxazolines.
Ligand Design and Application in Asymmetric Catalysis (e.g., Box and Pybox Analogs)
Chiral bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands are a cornerstone of modern asymmetric catalysis, renowned for their ability to form well-defined complexes with a variety of metals and induce high enantioselectivity in a wide range of transformations. wikipedia.orgnih.gov The modular synthesis of these ligands allows for systematic tuning of their steric and electronic properties.
The synthesis of BOX and PyBOX ligands generally involves the condensation of a dicarboxylic acid derivative or a dinitrile with two equivalents of a chiral amino alcohol. wikipedia.org Chiral 2-oxazoline-4-carboxylates, such as the enantiomers of this compound, are valuable precursors for the chiral amino alcohols required for this synthesis. The ester functionality at the C4 position can be reduced to a hydroxymethyl group, yielding the corresponding chiral amino alcohol.
For instance, (4S)-4-ethoxycarbonyl-2-methyl-2-oxazoline can be reduced to (4S)-4-(hydroxymethyl)-2-methyl-4,5-dihydrooxazole. This chiral amino alcohol can then be used to construct C₂-symmetric BOX ligands by reacting it with a suitable dicarboxylic acid derivative like malonic acid. Similarly, reaction with pyridine-2,6-dicarbonyl dichloride would yield the corresponding PyBOX ligand.
These serine-derived BOX ligands, referred to as sBOX, have been synthesized and successfully employed in asymmetric catalysis. For example, in the electrocatalytic cyanofunctionalization of vinylarenes, sBOX ligands with isopropyl and tert-butyl groups at the 2-position, complexed with copper, have demonstrated excellent enantioselectivities, achieving up to 95% ee. acs.org The ester group at the C4 position of the oxazoline ring in these ligands plays a crucial role in modulating the electronic properties and the chiral environment of the metal catalyst. acs.org
Table 2: Performance of Serine-Derived BOX (sBOX) Ligands in Asymmetric Cyanofunctionalization
| Ligand | Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |
| sBOX(iPr) | Isopropyl | 85 | 94 |
| sBOX(tBu) | tert-Butyl | 82 | 95 |
Data adapted from a study on the enantioselective electrocatalytic cyanofunctionalization of vinylarenes, demonstrating the effectiveness of BOX ligands derived from serine. acs.org
The versatility of these ligands is further highlighted by their application in various other copper-catalyzed reactions, such as hetero-Diels-Alder reactions. The stereochemical outcome of these reactions can be influenced by factors such as the solvent and the specific structure of the bis(oxazoline) ligand. acs.org
Advanced Spectroscopic and Structural Characterization Methodologies in 4 Ethoxycarbonyl 2 Methyl 2 Oxazoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR are indispensable for the characterization of 4-Ethoxycarbonyl-2-methyl-2-oxazoline, providing unambiguous evidence of its covalent framework.
Detailed analysis of the ¹H NMR spectrum would allow for the identification of all proton environments in the molecule. Based on its structure, one would theoretically expect to observe distinct signals corresponding to the methyl group at the 2-position, the protons on the oxazoline (B21484) ring, and the ethyl group of the ester functionality. The chemical shift of these protons, their integration values (proton count), and the spin-spin coupling patterns (splitting) would confirm the connectivity. For instance, the ethyl group would present as a characteristic quartet and triplet pattern.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. A unique signal would be expected for each carbon atom in a distinct chemical environment, including the carbonyl carbon of the ester, the imine carbon (C=N) of the oxazoline ring, the carbons of the ethyl and methyl groups, and the carbons within the heterocyclic ring.
Table 1: Predicted NMR Data for this compound ¹H NMR (Proton NMR)
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (on ring) | ~2.0 | Singlet (s) |
| O-CH₂ (ethyl) | ~4.2 | Quartet (q) |
| CH₃ (ethyl) | ~1.3 | Triplet (t) |
| CH₂ (on ring) | ~4.4 | Multiplet (m) |
¹³C NMR (Carbon-13 NMR)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | ~170 |
| C=N (oxazoline) | ~165 |
| O-CH₂ (ethyl) | ~61 |
| CH₂ (on ring) | ~68 |
| CH (on ring) | ~75 |
| CH₃ (on ring) | ~14 |
Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign these proton and carbon signals and confirm the connectivity between adjacent atoms.
X-ray Crystallography for Absolute Configuration Determination and Molecular Packing Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide the absolute configuration of the chiral center at the 4-position of the oxazoline ring, along with detailed information on bond lengths, bond angles, and torsional angles.
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would reveal its crystal system (e.g., monoclinic, orthorhombic) and space group. This information is crucial for understanding the symmetry of the molecule's arrangement in the crystal lattice. Furthermore, the analysis would elucidate the intermolecular forces, such as hydrogen bonds or van der Waals interactions, that govern the molecular packing. This insight into the solid-state structure is vital for understanding the material's physical properties.
Currently, there is no publicly available crystal structure data for this compound in crystallographic databases.
Table 2: Hypothetical X-ray Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Crystal System | The geometric system in which the crystal is classified (e.g., Monoclinic). |
| Space Group | The symmetry group of the crystal structure. |
| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules per unit cell. |
Complementary Spectroscopic Techniques in Structural Characterization
While NMR and X-ray crystallography are primary methods, other spectroscopic techniques provide valuable, complementary information for a complete structural profile of this compound.
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected vibrations include a strong absorption for the C=O (ester carbonyl) stretch, typically around 1735-1750 cm⁻¹, and a distinct band for the C=N (imine) stretch of the oxazoline ring, usually found in the 1650-1680 cm⁻¹ region. C-O stretching vibrations for the ester and the ether linkage in the ring would also be present.
Mass Spectrometry (MS): This technique provides information about the mass, and thus the molecular weight, of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition and molecular formula (C₇H₁₁NO₃). The fragmentation pattern observed in the mass spectrum can also offer structural clues, showing how the molecule breaks apart under ionization, which can help confirm the arrangement of its constituent parts.
Computational Chemistry Approaches in 4 Ethoxycarbonyl 2 Methyl 2 Oxazoline Studies
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. For 2-oxazoline derivatives, these methods have been applied to understand various reaction pathways.
One area of significant interest is the mechanism of ring-opening reactions. For instance, the cationic ring-opening polymerization (CROP) of 2-oxazolines is a common method for synthesizing poly(2-oxazoline)s. researchgate.net Quantum chemical calculations can elucidate the initiation, propagation, and termination steps of this process. researchgate.net By modeling the interaction between an initiator, such as methyl triflate, and the 2-oxazoline monomer, the energetics of forming the initial cationic oxazolinium species can be determined. beilstein-journals.org Subsequent nucleophilic attack of another monomer on this active species leads to ring-opening and polymer chain growth, a process that can be meticulously modeled. researchgate.net
Another important reaction is the hydrolysis or aminolysis of the oxazoline (B21484) ring. Computational studies on related heterocyclic compounds, like 2-benzoxazolinone, have used methods such as the B3LYP/6-31G* level of theory to compare different possible mechanisms, including zwitterionic, neutral stepwise, and neutral concerted pathways. nih.gov Such studies reveal that the inclusion of solvent effects via a polarizable continuum model (PCM) can significantly influence the calculated energy barriers, highlighting the importance of the reaction environment. nih.gov For 4-Ethoxycarbonyl-2-methyl-2-oxazoline, similar calculations could predict its stability towards hydrolysis and its reactivity with various nucleophiles.
Furthermore, quantum chemistry is used to understand the fragmentation mechanisms of protonated 2-oxazoline derivatives in the gas phase, which is relevant to mass spectrometry studies. researchgate.net Calculations of proton affinities and gas-phase basicities help identify the most likely protonation sites, typically the nitrogen atom of the oxazoline ring. researchgate.net Subsequent modeling of the fragmentation pathways can explain the observed product ions, such as those arising from the neutral loss of the oxazoline moiety or sequential eliminations. researchgate.net
Table 1: Representative Energy Barriers for Reactions of Oxazoline-Related Compounds Calculated by Quantum Chemical Methods
| Reaction | Model Compound | Computational Method | Calculated Activation Barrier (kcal/mol) | Phase |
| Aminolysis (concerted) | 2-Benzoxazolinone with methylamine | B3LYP/6-31G | 28-29 | Gas Phase |
| Aminolysis (concerted) | 2-Benzoxazolinone with methylamine | B3LYP/6-31G with PCM | 20 (in water) | Aqueous |
| Aminolysis (stepwise) | 2-Benzoxazolinone with methylamine | B3LYP/6-31G* | ~42 | Gas Phase |
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules. By calculating various electronic properties, DFT can provide a detailed picture of how this compound is likely to behave in chemical reactions.
Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, indicating electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. irjweb.com These maps are useful for predicting sites of electrophilic and nucleophilic attack. irjweb.com For this compound, the MEP would likely show a negative potential around the nitrogen atom and the carbonyl oxygen of the ester group, identifying them as potential sites for protonation or interaction with electrophiles. Conversely, the carbon atoms of the oxazoline ring and the carbonyl group would exhibit a positive potential, marking them as susceptible to nucleophilic attack.
DFT can also be used to calculate global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. These include:
Chemical Potential (μ): The tendency of electrons to escape from the system.
Global Hardness (η): A measure of the resistance to charge transfer.
Global Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
These parameters, calculated from the HOMO and LUMO energies, can be used to compare the reactivity of this compound with other related compounds. irjweb.comnih.gov For example, DFT calculations on benzofuroxan (B160326) derivatives have used Mulliken partial charges and FMO analysis to explain the regioselectivity of nucleophilic substitution reactions. mdpi.com
Table 2: Illustrative Global Reactivity Descriptors from a DFT Study of an Oxazole (B20620) Derivative
| Parameter | Value (eV) | Interpretation |
| EHOMO | -5.6518 | Electron-donating ability |
| ELUMO | 0.8083 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.8435 | Chemical reactivity |
| Global Hardness (η) | 2.4217 | Resistance to charge transfer |
| Chemical Potential (μ) | -3.2300 | Electron escaping tendency |
| Chemical Softness (S) | 0.2064 | Propensity for reaction |
| Electrophilicity Index (ω) | 2.1540 | Electron-accepting capability |
Data adapted from a DFT study on an oxazole derivative for illustrative purposes. irjweb.com
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.
Conformational analysis involves systematically or stochastically searching for low-energy conformations (conformers) of a molecule. For a flexible molecule like this compound, which has rotatable bonds in its ethoxycarbonyl side chain, multiple low-energy structures may exist. Identifying the global minimum energy conformation and the relative energies of other stable conformers is important for understanding its average structure and properties.
Molecular dynamics simulations provide a more dynamic picture by solving Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent. This allows for the study of how the molecule moves, vibrates, and changes its conformation over time. MD simulations are particularly valuable for understanding the behavior of molecules in complex environments. For instance, MD simulations have been used to study the interaction of oxadiazole derivatives with the active sites of enzymes, providing insights into their potential as inhibitors. nih.gov Similarly, if this compound were to be investigated for biological applications, MD simulations could model its binding to a target protein, revealing key interactions and the stability of the complex.
In the context of materials science, MD simulations can be used to study the behavior of polymers derived from 2-oxazolines. researchgate.net For example, simulations can provide insights into the solubility and aggregation behavior of poly(2-oxazoline)s in different solvents, which is crucial for applications like drug delivery and the dispersion of nanoparticles. researchgate.netacs.org By simulating the interactions between polymer chains and with solvent molecules or nanoparticles, researchers can understand the macroscopic properties of these materials from a molecular-level perspective.
Polymerization Behavior and Macromolecular Applications
Cationic Ring-Opening Polymerization (CROP) of Oxazoline (B21484) Monomers
Cationic ring-opening polymerization is the primary method for synthesizing poly(2-oxazolines), proceeding via a chain-growth mechanism that involves initiation, propagation, and termination steps. nih.govresearchgate.net The process is initiated by an electrophilic species, which attacks the nitrogen atom of the 2-oxazoline ring, forming a cyclic oxazolinium cation. mdpi.comresearchgate.net Propagation occurs as subsequent monomer units nucleophilically attack the active cationic chain end, leading to ring-opening and the formation of the poly(N-acylethylenimine) backbone. researchgate.net This polymerization can be conducted in a living or quasi-living manner, which allows for precise control over the polymer's molecular weight, low dispersity (Đ ≈ 1.05 to 1.3), and the synthesis of complex architectures like block copolymers. nih.govresearchgate.net
The kinetics of CROP for 2-oxazolines typically follow a first-order reaction concerning monomer consumption. mdpi.comresearchgate.net The living nature of the polymerization is maintained under specific conditions, where chain transfer and termination reactions are minimized. tcichemicals.com However, the introduction of a substituent at the 4-position of the oxazoline ring, such as the ethoxycarbonyl group in 4-ethoxycarbonyl-2-methyl-2-oxazoline, is known to influence the polymerization kinetics.
Generally, substitutions at the 4- or 5-position of the ring can slow down the rate of polymerization due to increased steric hindrance around the active propagating species. nih.gov This steric barrier can impede the nucleophilic attack of the incoming monomer, thus reducing the propagation rate constant compared to less substituted monomers like 2-methyl-2-oxazoline (B73545).
Kinetic control is achieved by careful selection of the initiator, solvent, and temperature. For instance, the polymerization of 2,4-disubstituted-2-oxazolines, such as (R/S)-2-ethyl-4-ethyl-2-oxazoline, has been successfully controlled using methyl trifluoromethanesulfonate (B1224126) (MeOTf) as an initiator in sulfolane (B150427) at temperatures between 100-130 °C to achieve living polymerization. acs.org The reaction progress is often monitored by ¹H NMR spectroscopy until the complete consumption of the monomer is observed. acs.org
Table 1: Factors Influencing CROP Kinetics of Substituted Oxazolines
| Factor | Effect on Polymerization | Rationale |
| 4-Position Substituent | Decreases polymerization rate | Steric hindrance at the reaction site impedes monomer attack. nih.gov |
| Initiator Type | Affects initiation and propagation rates | Highly efficient initiators like triflates ensure fast and quantitative initiation, leading to better control. nih.gov |
| Solvent Polarity | Influences reaction rate | More polar solvents can stabilize the cationic propagating species, potentially accelerating the polymerization. researchgate.net |
| Temperature | Controls reaction rate and side reactions | Higher temperatures increase the polymerization rate but can also promote side reactions if not carefully controlled. researchgate.net |
Initiators: A wide range of electrophilic compounds can initiate the CROP of 2-oxazolines. These include alkyl halides, tosylates, nosylates, and triflates. researchgate.netnih.gov For achieving well-defined polymers, the initiation reaction should be significantly faster than the propagation (kᵢ >> kₚ). nih.gov Methyl triflate (MeOTf) is a highly effective initiator that often provides quantitative initiation even at low temperatures, before the propagation begins at higher temperatures (typically above 40°C). nih.govnih.gov This allows for the synthesis of polymers with a predictable molecular weight determined by the monomer-to-initiator ratio. tcichemicals.com Functional initiators can be used to introduce specific chemical groups, such as alkynes, amines, or carboxylic acids, at the α-terminus for further conjugation. researchgate.netnih.gov
Terminators: The living cationic polymerization is deliberately stopped by adding a strong nucleophile as a terminating agent. researchgate.net Various nucleophiles, including amines (like 1-Boc-piperazine), carboxylates, and methanolic potassium hydroxide, can be used to attack the active oxazolinium ring at the 5-position, effectively capping the polymer chain and introducing a functional ω-terminus. researchgate.netacs.org This controlled termination is fundamental for synthesizing telechelic polymers and for the sequential addition of monomers to form block copolymers. nih.gov
Synthesis of Functionalized Poly(this compound) Derivatives
The ethoxycarbonyl group at the 4-position of the repeating unit in poly(this compound) serves as a latent functional handle. The synthesis of derivatives can be achieved through two main pathways: copolymerization with other functional monomers or post-polymerization modification of the ester group.
Direct copolymerization of this compound with other 2-oxazoline monomers provides a straightforward method to introduce varied functionalities along the polymer chain. For example, copolymerizing with 2-methyl-2-oxazoline would yield a copolymer with both ester groups and non-functional methyl side chains, allowing for tunable properties based on the comonomer ratio.
Post-Polymerization Modification Strategies for Tailored Polymer Properties
Post-polymerization modification is a powerful strategy for diversifying the chemical functionality of a base polymer. acs.org The ester groups present in poly(this compound) are particularly amenable to chemical transformation.
One common modification is hydrolysis of the ester to yield a carboxylic acid group. This can be achieved under basic conditions (e.g., using lithium hydroxide) followed by acidification. nih.gov This transformation would convert the polymer into a polyanion at appropriate pH values, drastically altering its solubility and enabling further reactions, such as amide coupling with amine-containing molecules.
Another strategy is amidation, where the ester is directly reacted with various amines to form amide linkages. This approach allows for the introduction of a wide array of functional groups, including alcohols, alkynes, or even bioactive molecules, onto the polymer backbone. acs.org For instance, the modification of poly(2-oxazoline)s with ester groups in the side chain has been shown to proceed efficiently, and similar chemistry could be applied to the 4-ethoxycarbonyl group. nih.gov
Block and Graft Copolymer Synthesis Involving Ethoxycarbonyl-Substituted Oxazolines
The living nature of CROP is particularly advantageous for the synthesis of well-defined block and graft copolymers. researchgate.netrsc.org
Block Copolymers: Amphiphilic block copolymers can be readily synthesized by the sequential polymerization of different 2-oxazoline monomers. nih.gov For example, an ABA triblock copolymer can be synthesized using a bifunctional initiator. Research on 2,4-disubstituted oxazolines has demonstrated the synthesis of ABA triblock copolymers where poly(2-methyl-2-oxazoline) (pMeOx) forms the hydrophilic A blocks and a hydrophobic polymer, such as poly((R)-2-ethyl-4-ethyl-2-oxazoline), forms the central B block. acs.org
Following this methodology, a similar block copolymer could be synthesized using this compound. For instance, sequential addition of 2-methyl-2-oxazoline followed by this compound using an initiator like MeOTf would produce an AB diblock copolymer. acs.org Such amphiphilic structures can self-assemble in solution to form micelles or other nanostructures, which are of interest for applications like drug delivery. acs.org
Graft Copolymers: Graft copolymers can be synthesized using several methods. In the "grafting-through" approach, a macromonomer of poly(this compound) with a polymerizable end-group could be copolymerized with other monomers. Alternatively, the "grafting-from" method involves creating a polymer backbone with initiator sites from which the this compound can be polymerized. mdpi.com A third method, "grafting-to," would involve attaching pre-made chains of poly(this compound) to a functional polymer backbone. rsc.org
Q & A
Q. How can kinetic studies elucidate the degradation pathways of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
